2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE
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Overview
Description
2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . The reaction conditions often include the use of bases such as DBU and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for piperazine derivatives may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve the use of solvents such as dichloromethane and bases like DBU.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce various functional groups into the piperazine ring .
Scientific Research Applications
2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that the binding site of the compound may differ from that of other conventional inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound that acts as an inhibitor of human equilibrative nucleoside transporters.
1-(4,4′-difluorodiphenylmethyl)piperazine: Another piperazine derivative with similar structural features.
Uniqueness
2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of fluorophenyl and phenylethyl groups, which may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives .
Properties
IUPAC Name |
2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c22-20-8-4-7-19(15-20)16-24-11-13-25(14-12-24)17-21(26)23-10-9-18-5-2-1-3-6-18/h1-8,15H,9-14,16-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSYYCSMYSVLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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